3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a 3-chloro group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzamides, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a pharmacophore in the development of anti-cancer agents, particularly due to its ability to inhibit tubulin polymerization and other critical biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer applications, it may inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The compound may also interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
3-chloro-N-(3,4-dimethoxyphenyl)benzamide: Similar structure but with fewer methoxy groups, potentially altering its pharmacological profile.
N-(3,4,5-trimethoxyphenyl)-3-chlorobenzamide: Positional isomer with different substitution pattern on the benzamide core.
Uniqueness
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both the chloro and trimethoxy groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and influence its reactivity in chemical transformations, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMGIRCZSQFCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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